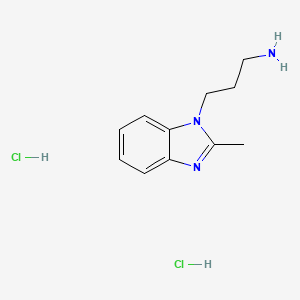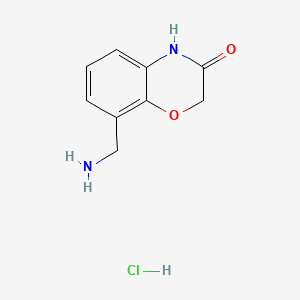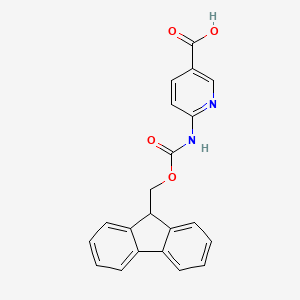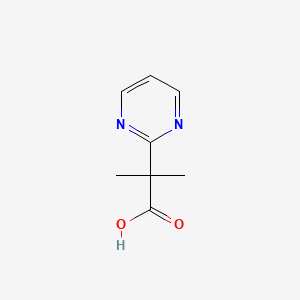
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluoro-4-methoxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The product is then purified through recrystallization from a solvent mixture like ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The fluorinated aromatic ring and keto group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Shares the fluorinated aromatic ring but differs in functional groups.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure but contains a chlorophenyl group instead of a keto group.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its combination of a fluorinated aromatic ring and a keto group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9FO4 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
PBPYAKIFUUFOJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)







